molecular formula C18H18ClNO5 B4649959 methyl 2-[(3-chloro-4-methylbenzoyl)amino]-4,5-dimethoxybenzoate

methyl 2-[(3-chloro-4-methylbenzoyl)amino]-4,5-dimethoxybenzoate

Cat. No. B4649959
M. Wt: 363.8 g/mol
InChI Key: YCQMRGFCDUDWDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-[(3-chloro-4-methylbenzoyl)amino]-4,5-dimethoxybenzoate, also known as CDMB, is a compound that has been extensively studied for its potential applications in the field of medicinal chemistry. CDMB is a benzamide derivative that has been found to exhibit a range of biological activities, including anti-inflammatory, antitumor, and antimicrobial properties. In

Scientific Research Applications

Methyl 2-[(3-chloro-4-methylbenzoyl)amino]-4,5-dimethoxybenzoate has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit anti-inflammatory, antitumor, and antimicrobial properties, making it a promising candidate for the development of new drugs. methyl 2-[(3-chloro-4-methylbenzoyl)amino]-4,5-dimethoxybenzoate has also been found to inhibit the activity of certain enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. This inhibition results in a reduction in the production of inflammatory mediators, such as prostaglandins and leukotrienes.

Mechanism of Action

The mechanism of action of methyl 2-[(3-chloro-4-methylbenzoyl)amino]-4,5-dimethoxybenzoate is not fully understood, but it is believed to involve the inhibition of COX-2 and LOX activity. This inhibition results in a reduction in the production of inflammatory mediators, such as prostaglandins and leukotrienes. methyl 2-[(3-chloro-4-methylbenzoyl)amino]-4,5-dimethoxybenzoate has also been found to induce apoptosis in cancer cells, which may contribute to its antitumor activity.
Biochemical and Physiological Effects:
methyl 2-[(3-chloro-4-methylbenzoyl)amino]-4,5-dimethoxybenzoate has been found to exhibit a range of biochemical and physiological effects. It has been shown to exhibit anti-inflammatory, antitumor, and antimicrobial properties, as well as the ability to inhibit the activity of certain enzymes, including COX-2 and LOX. methyl 2-[(3-chloro-4-methylbenzoyl)amino]-4,5-dimethoxybenzoate has also been found to induce apoptosis in cancer cells, which may contribute to its antitumor activity.

Advantages and Limitations for Lab Experiments

One of the advantages of methyl 2-[(3-chloro-4-methylbenzoyl)amino]-4,5-dimethoxybenzoate is its ability to exhibit a range of biological activities, making it a promising candidate for the development of new drugs. It has also been found to exhibit high purity and high yield, making it suitable for large-scale production. However, one of the limitations of methyl 2-[(3-chloro-4-methylbenzoyl)amino]-4,5-dimethoxybenzoate is its relatively low solubility in water, which may limit its use in certain applications.

Future Directions

There are several future directions for the study of methyl 2-[(3-chloro-4-methylbenzoyl)amino]-4,5-dimethoxybenzoate. One direction is the development of new drugs based on the structure of methyl 2-[(3-chloro-4-methylbenzoyl)amino]-4,5-dimethoxybenzoate. Another direction is the investigation of the mechanism of action of methyl 2-[(3-chloro-4-methylbenzoyl)amino]-4,5-dimethoxybenzoate, which may lead to the identification of new targets for drug development. Additionally, the study of the pharmacokinetics and pharmacodynamics of methyl 2-[(3-chloro-4-methylbenzoyl)amino]-4,5-dimethoxybenzoate may provide valuable information for the development of new drugs. Finally, the investigation of the potential side effects of methyl 2-[(3-chloro-4-methylbenzoyl)amino]-4,5-dimethoxybenzoate may be important for the safe use of this compound in the development of new drugs.

properties

IUPAC Name

methyl 2-[(3-chloro-4-methylbenzoyl)amino]-4,5-dimethoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClNO5/c1-10-5-6-11(7-13(10)19)17(21)20-14-9-16(24-3)15(23-2)8-12(14)18(22)25-4/h5-9H,1-4H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCQMRGFCDUDWDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC(=C(C=C2C(=O)OC)OC)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-[(3-chloro-4-methylbenzoyl)amino]-4,5-dimethoxybenzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 2-[(3-chloro-4-methylbenzoyl)amino]-4,5-dimethoxybenzoate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
methyl 2-[(3-chloro-4-methylbenzoyl)amino]-4,5-dimethoxybenzoate
Reactant of Route 3
Reactant of Route 3
methyl 2-[(3-chloro-4-methylbenzoyl)amino]-4,5-dimethoxybenzoate
Reactant of Route 4
Reactant of Route 4
methyl 2-[(3-chloro-4-methylbenzoyl)amino]-4,5-dimethoxybenzoate
Reactant of Route 5
Reactant of Route 5
methyl 2-[(3-chloro-4-methylbenzoyl)amino]-4,5-dimethoxybenzoate
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
methyl 2-[(3-chloro-4-methylbenzoyl)amino]-4,5-dimethoxybenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.